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Compound of Interest

Compound Name: Salvianan A

Cat. No.: B12395594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

clinical development of Salvianolic Acid A (Sal A), a promising therapeutic agent for acute

ischemic stroke. The following sections detail the preclinical data, clinical trial design, and

specific experimental protocols to guide researchers in conducting Phase I and Phase II clinical

trials.

Preclinical Data Summary
A substantial body of preclinical evidence supports the investigation of Salvianolic Acid A in

clinical settings. The following tables summarize key quantitative data from animal studies,

providing the foundation for the proposed clinical trial designs.

Table 1: Preclinical Efficacy of Salvianolic Acid A in Ischemic Stroke Models
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Parameter Animal Model Dosage of Sal A Outcome

Infarct Volume Rat 10 mg/kg

Significant reduction

in infarct size

compared to control.

Neurological Deficit

Score
Rat 10 mg/kg

Significant

improvement in

neurological function.

Brain Edema Rat 10 mg/kg

Significant reduction

in the area of brain

edema.

Inflammatory

Cytokines (IL-6, TNF-

α)

Rat 10 mg/kg

Significant inhibition of

inflammatory marker

expression.

Table 2: Preclinical Pharmacokinetics of Salvianolic Acid A

Species
Administrat
ion Route

Dose Cmax Tmax t1/2

Rat Oral 5-20 mg/kg
31.53-111.91

µg/L
~1 h 1.72-1.96 h

Rhesus

Monkey
Intravenous 2.5-10 mg/kg

28.34-113.29

mg/L
2 min -

Table 3: Toxicology Profile of Salvianolic Acid A
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Species Test Result

Mouse LD50 (intravenous) 1161.2 mg/kg[1][2]

Dog
Minimum Lethal Dose

(intravenous)
682 mg/kg[1][2]

Dog
Maximal Non-Lethal Dose

(intravenous)
455 mg/kg[1][2]

Dog

No Observed Adverse Effect

Level (NOAEL) (4-week

intravenous)

20 mg/kg[1][2]

In vitro
Genotoxicity (Ames test,

micronucleus test)
No mutagenic effect[1][2]

Signaling Pathway of Salvianolic Acid A in Ischemic
Stroke
Salvianolic Acid A exerts its neuroprotective effects through multiple mechanisms, primarily by

mitigating inflammation and oxidative stress. The following diagram illustrates the key signaling

pathways modulated by Sal A.

Salvianolic Acid A Src Signaling PathwayInhibits Matrix Metalloproteinases (MMPs)Activates Blood-Brain Barrier Disruption Neuroinflammation Pro-inflammatory Cytokines
(IL-6, TNF-α)

Click to download full resolution via product page

Figure 1. Signaling pathway of Salvianolic Acid A in mitigating ischemic stroke-induced
neuroinflammation.

Phase I Clinical Trial Protocol: Safety, Tolerability,
and Pharmacokinetics in Healthy Volunteers
This protocol outlines a Phase I, single-center, randomized, double-blind, placebo-controlled,

single and multiple ascending dose study to evaluate the safety, tolerability, and

pharmacokinetics of intravenously administered Salvianolic Acid A in healthy adult volunteers.
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Study Design and Workflow

Part A: Single Ascending Dose (SAD) Part B: Multiple Ascending Dose (MAD)

Screening

Randomization

Single IV Dose
(e.g., 10, 20, 40, 80, 120, 160, 200, 250, 300 mg)

Safety & PK Monitoring

Follow-up

Screening

Randomization

Multiple IV Doses
(e.g., 60, 120, 200 mg daily)

Safety & PK Monitoring

Follow-up

Click to download full resolution via product page

Figure 2. Workflow for the Phase I Single and Multiple Ascending Dose clinical trial.

Experimental Protocol
1. Inclusion Criteria:

Healthy male and female subjects aged 18-45 years.
Body Mass Index (BMI) between 19 and 25 kg/m ².
Willing and able to provide written informed consent.

2. Exclusion Criteria:
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History of clinically significant cardiovascular, renal, hepatic, or neurological disease.
Use of any prescription or over-the-counter medication within 14 days prior to dosing.
Positive test for drugs of abuse, alcohol, or pregnancy.

3. Dosing Regimen:

Part A (SAD): Sequential cohorts of subjects will receive a single intravenous infusion of Sal
A or placebo. Dose escalation will proceed from 10 mg up to a maximum of 300 mg, based
on safety and tolerability data from the preceding cohort. The starting dose of 10 mg is based
on the No Observed Adverse Effect Level (NOAEL) in Beagle dogs, with a safety factor of
20.[3]
Part B (MAD): Following the completion of the SAD cohorts, new cohorts will be enrolled to
receive multiple intravenous infusions of Sal A or placebo. Doses will be selected based on
the safety and pharmacokinetic data from Part A (e.g., 60 mg, 120 mg, and 200 mg once
daily for 5 days).

4. Safety Monitoring:

Continuous monitoring of vital signs during and after infusion.
Adverse event (AE) and serious adverse event (SAE) monitoring throughout the study.
Laboratory safety assessments (hematology, clinical chemistry, urinalysis) at screening, pre-
dose, and post-dose time points.
12-lead electrocardiograms (ECGs) at regular intervals.

5. Pharmacokinetic (PK) Analysis:

Serial blood samples will be collected at pre-defined time points before, during, and after
infusion.
Plasma concentrations of Sal A will be determined using a validated LC-MS/MS method.
PK parameters (Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental
analysis.

Phase II Clinical Trial Protocol: Efficacy and Safety
in Patients with Acute Ischemic Stroke
This protocol describes a Phase II, multicenter, randomized, double-blind, placebo-controlled

study to assess the efficacy and safety of Salvianolic Acid A as an adjunct to standard of care in

patients with acute ischemic stroke.
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Study Design and Workflow

Patient Screening
(Inclusion/Exclusion Criteria)

Randomization
(1:1 ratio)

Treatment Arm
(Standard of Care + Sal A)

Control Arm
(Standard of Care + Placebo)

Primary & Secondary Endpoint Assessment
(Day 90)

Safety Monitoring
(Throughout the study)

Click to download full resolution via product page

Figure 3. Workflow for the Phase II clinical trial in acute ischemic stroke patients.

Experimental Protocol
1. Inclusion Criteria:

Age 18-80 years.
Diagnosis of acute ischemic stroke.
National Institutes of Health Stroke Scale (NIHSS) score of 6-20 at randomization.[4]
Treatment can be initiated within 6 hours of symptom onset.
Pre-stroke modified Rankin Scale (mRS) score of 0 or 1.
Informed consent from the patient or legally authorized representative.

2. Exclusion Criteria:

Intracranial hemorrhage on baseline imaging.
Rapidly improving stroke symptoms.
Seizure at stroke onset.
Severe comorbid conditions that would interfere with the study.
Contraindication to intravenous thrombolysis if planned as part of standard of care.
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3. Dosing Regimen:

Subjects will be randomized to receive either Salvianolic Acid A or placebo in addition to the
standard of care treatment (including intravenous thrombolysis and/or mechanical
thrombectomy where appropriate).
The dose of Sal A will be selected based on the safety and tolerability data from the Phase I
trial.

4. Efficacy Endpoints:

Primary Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of 0-
2 at 90 days post-randomization.
Secondary Endpoints:
Change in NIHSS score from baseline to day 7 (or discharge).
Infarct volume at 24 hours measured by MRI.
Levels of inflammatory biomarkers (IL-6, TNF-α) at baseline, 24 hours, and 7 days.

5. Biomarker Analysis Protocol:

Sample Collection: Venous blood samples will be collected in EDTA tubes at baseline (pre-
dose), 24 hours, and 7 days post-treatment initiation.
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until
analysis.
Assay: Plasma concentrations of IL-6 and TNF-α will be quantified using commercially
available and validated enzyme-linked immunosorbent assay (ELISA) kits.[5][6] The assays
will be performed according to the manufacturer's instructions.

6. Safety Monitoring:

Monitoring for adverse events, with a particular focus on hemorrhagic transformation, and
liver and kidney function, given the preclinical toxicology findings.[1][2]
Regular laboratory safety assessments.
Neurological assessments at specified intervals.

These detailed application notes and protocols provide a robust framework for the clinical

investigation of Salvianolic Acid A. Adherence to these guidelines will ensure the generation of
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high-quality data to evaluate the safety and efficacy of this promising new therapeutic for acute

ischemic stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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